5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-10-6-7-12(8-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYVYWFXSXLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284666 | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-30-1 | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-benzo[b]thien-2-yl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, a biaryl compound with significant potential in medicinal chemistry and materials science. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This document furnishes a detailed, step-by-step protocol for the synthesis of the requisite precursors, the final cross-coupling reaction, and the purification and characterization of the target molecule. The causality behind experimental choices, including the selection of catalysts, ligands, and reaction conditions, is thoroughly discussed to provide a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of Benzothiophene-Phenol Scaffolds
Benzothiophene derivatives are a prominent class of sulfur-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and advanced organic materials.[4][5][6] The benzothiophene moiety is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] When coupled with a phenol ring, the resulting biaryl scaffold can exhibit enhanced biological activity and unique photophysical properties, making these compounds attractive targets for drug discovery and the development of organic electronics. The target molecule, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, combines these two important structural motifs, suggesting its potential for further investigation in these fields.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of biaryl compounds.[3][8] Its appeal lies in its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[8] This guide will leverage the efficiency and reliability of the Suzuki-Miyaura coupling to detail the synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
Retrosynthetic Analysis and Synthetic Strategy
The most logical disconnection for the target molecule, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, is at the C-C bond between the benzothiophene and phenol rings. This leads to a retrosynthetic analysis pointing towards a Suzuki-Miyaura cross-coupling reaction between a benzothiophene-2-yl halide and a 2-methyl-5-hydroxyphenylboronic acid derivative.
Our forward synthetic strategy, therefore, involves three main stages:
-
Synthesis of Precursor 1: 2-Bromobenzo[b]thiophene. This will serve as the electrophilic partner in the Suzuki coupling.
-
Synthesis of Precursor 2: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. This boronic ester will act as the nucleophilic partner.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The final step to couple the two precursors and form the target molecule.
Figure 1: Retrosynthetic analysis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
Experimental Protocols
Synthesis of Precursor 1: 2-Bromobenzo[b]thiophene
This procedure is adapted from established methods for the bromination of benzothiophene.
Experimental Protocol:
-
To a solution of benzo[b]thiophene (1.0 eq.) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 2-bromobenzo[b]thiophene as a white solid.
Synthesis of Precursor 2: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This two-step procedure involves the synthesis of 5-bromo-2-methylphenol followed by a Miyaura borylation reaction.
Step 1: Synthesis of 5-Bromo-2-methylphenol
This can be achieved through the bromination of 2-methylphenol (o-cresol).
Experimental Protocol:
-
Dissolve 2-methylphenol (1.0 eq.) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 5-bromo-2-methylphenol.
Step 2: Miyaura Borylation of 5-Bromo-2-methylphenol
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-methylphenol (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a palladium catalyst such as [Pd(dppf)Cl₂] (0.03 eq.).
-
Add a suitable base, for example, potassium acetate (3.0 eq.).
-
Add a dry, degassed solvent such as 1,4-dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Suzuki-Miyaura Cross-Coupling:
This is the final convergent step to assemble the target molecule. The choice of catalyst and ligand is crucial for achieving high yields, especially when dealing with heteroaromatic substrates.[9][10]
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add 2-bromobenzo[b]thiophene (1.0 eq.), 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable ligand such as SPhos), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 5-[Benzo(b)thiophen-2-yl]-2-methylphenol as a solid.[11]
Data Presentation
| Reaction Stage | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Bromination of Benzo[b]thiophene | Benzo[b]thiophene, NBS | - | - | Acetic Acid | RT | 1-2 | 85-95 |
| Bromination of o-Cresol | 2-Methylphenol, Br₂ | - | - | CH₂Cl₂ | 0 to RT | 2-3 | 70-80 |
| Miyaura Borylation | 5-Bromo-2-methylphenol, B₂pin₂ | [Pd(dppf)Cl₂] | KOAc | 1,4-Dioxane | 90 | 12-24 | 75-85 |
| Suzuki Coupling | 2-Bromobenzo[b]thiophene, Boronic Ester | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 6-24 | 70-90 |
Causality and Experimental Insights
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems like benzothiophene, minimizing over-bromination. For the more activated phenol ring, elemental bromine provides a straightforward route to the desired monobrominated product.
-
Miyaura Borylation Conditions: The use of a palladium catalyst with a bidentate phosphine ligand like dppf is standard for the borylation of aryl halides. Potassium acetate acts as a mild base that is compatible with the phenolic hydroxyl group.
-
Suzuki-Miyaura Coupling Catalyst System: The selection of the palladium catalyst and ligand is critical for the success of the cross-coupling reaction. For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos can significantly improve the catalytic activity and product yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[10] The use of an aqueous base is common in Suzuki couplings and can accelerate the transmetalation step.
-
Purification: Column chromatography is a standard and effective method for purifying the final product and removing unreacted starting materials and catalyst residues. In some cases, recrystallization can also be an effective purification technique.[11]
Characterization
The structure and purity of the final product, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the biaryl linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group and the aromatic rings.
Conclusion
This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol. The three-stage approach, culminating in a Suzuki-Miyaura cross-coupling reaction, provides a versatile and scalable method for accessing this and related biaryl compounds. The detailed protocols and discussion of the underlying chemical principles are intended to empower researchers to successfully synthesize this molecule and explore its potential applications in various scientific disciplines.
References
- Spectroscopic Analysis of 2,7-Disubstituted-1-Benzothiophenes: A Technical Guide. (2025). Benchchem.
- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing).
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
- Schrode, B., Jones, A. O. F., Resel, R., et al. (2018). Substrate-Induced Phase of a Benzothiophene Derivative Detected by Mid-Infrared and Lattice Phonon Raman Spectroscopy. ChemPhysChem, 19(8), 993-1000.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13-31.
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Mass spectra of benzothiophene derivatives extracted from a... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. (2025, August 10).
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025, August 3).
- Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7069-7072.
- Kivrak, A., Algso, M. A., & Hama, A. K. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10.
-
Applications of the benzothiophene synthesis. (A) Benzothiophene... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Trouble isolating my Suzuki coupling biaryl acid product. (2022, October 18). Reddit.
-
Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
- Rossi, R., Bellina, F., & Lessi, M. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 76(19), 7796–7807.
- Li, W., Liu, Y., Wang, Y., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(11), 543.
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Malig, T. C., et al. (2014). Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Organic Process Research & Development, 18(3), 455-459.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. (2025). Benchchem.
- Production method of 2-methyl-5-nitrophenol. (n.d.). Google Patents.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Lennox, C. B., & Beese, L. S. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(3), 1098–1107.
- Ranganatha, V. L., Patil, S. M., Ramu, R., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2283.
- LI, S.-W., & KAO, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
-
5-Bromo-2-methylphenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
- Synthesis of bis-aryloxyfluoromethanes. (n.d.). Beilstein Archives.
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- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
-
2-bromo-5-methylphenol (C7H7BrO). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
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4-Fluorobenzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Technical Monograph: 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Content Type: Technical Reference & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Amyloid-Binding Applications Document ID: TR-BTMP-2026-v1
Executive Summary & Molecular Architecture
5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS: 1261947-30-1) represents a critical scaffold in the development of radiopharmaceuticals for neurodegenerative imaging. Structurally, it belongs to the 2-arylbenzothiophene class, a pharmacophore sharing electronic and steric similarities with Thioflavin-T and Pittsburgh Compound B (PiB).
This compound functions primarily as a precursor scaffold for Positron Emission Tomography (PET) tracers targeting
Molecular Specifications
| Property | Specification |
| CAS Number | 1261947-30-1 |
| Molecular Formula | |
| Molecular Weight | 240.32 g/mol |
| Core Pharmacophore | 2-Arylbenzothiophene |
| Key Functional Group | Phenolic -OH ( |
| Electronic Character | Extended |
| Primary Application | Precursor for A |
Physicochemical Properties & Mechanistic Insight[2][3]
Electronic Structure and Fluorescence
The conjugation between the electron-rich benzothiophene ring and the phenol moiety creates a rigid, planar system. This planarity is essential for intercalating into the
-
Fluorescence: Like many thioflavin mimics, this scaffold exhibits solvatochromic fluorescence. Upon binding to hydrophobic pockets within amyloid aggregates, rotation around the aryl-aryl bond is restricted, reducing non-radiative decay and significantly enhancing quantum yield.
-
Lipophilicity: The core structure is highly lipophilic. The 2-methyl group provides steric bulk that can modulate metabolic stability, preventing rapid glucuronidation of the adjacent phenol in vivo compared to non-methylated analogues.
Binding Mechanism (Amyloid-Beta)
The binding affinity of benzothiophene derivatives to A
- -Stacking: The flat aromatic surface interacts with aromatic residues (Phenylalanine, Tyrosine) in the amyloid channel.
-
Hydrophobic Interaction: The methyl group and benzothiophene sulfur contribute to Van der Waals forces within the hydrophobic core of the fibril.
-
Hydrogen Bonding: The phenolic -OH (if left free) or its ether derivatives interact with polar residues on the fibril surface.
Synthetic Methodology
The most robust route to 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is via Suzuki-Miyaura Cross-Coupling . This pathway offers high regioselectivity and tolerance for the free (or protected) phenol.
Retrosynthetic Analysis
The target bond is the C-C bond connecting C2 of the benzothiophene to C5 of the phenol.
-
Fragment A: Benzo[b]thiophene-2-boronic acid.
-
Fragment B: 5-Bromo-2-methylphenol.
Detailed Protocol: Suzuki Coupling
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
Benzo[b]thiophene-2-boronic acid (1.2 eq)
-
5-Bromo-2-methylphenol (1.0 eq)
-
Catalyst:
or (5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Workflow:
-
Degassing: Charge a reaction flask with 1,4-dioxane and 2.0 M
. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid). -
Addition: Add 5-bromo-2-methylphenol and benzo[b]thiophene-2-boronic acid. Add the Pd catalyst last.[1]
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours under Argon. Monitor by TLC (Hexane/Ethyl Acetate 4:1) or LC-MS.[2]
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (
) and brine ( ). -
Purification: Dry the organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% 20% EtOAc in Hexanes). -
Characterization: The product should appear as an off-white to pale yellow solid.
-
Validation:
NMR should show the characteristic singlet of the benzothiophene C3-H ( ppm) and the diagnostic methyl singlet ( ppm).
-
Visualization: Synthetic Pathway
Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold and subsequent radiolabeling logic.
Biological Application: Amyloid Binding Assay[2][5]
To validate the utility of this compound, researchers typically assess its affinity (
Protocol: Competitive Binding Assay
Objective: Determine the inhibition constant (
-
Aggregate Preparation: Incubate synthetic A
peptide ( ) in PBS (pH 7.4) at 37°C for 48–72 hours with gentle shaking to form fibrils. Confirm fibrillization via Thioflavin T fluorescence. -
Assay Setup:
-
In 12 x 75 mm borosilicate glass tubes, mix:
-
A
fibril suspension (final conc. approx. 10 nM). -
Radioligand (e.g.,
-IMPY, 0.05 nM). -
Test Compound (5-[Benzo(b)thiophen-2-yl]-2-methylphenol) at varying concentrations (
to M). -
Buffer to final volume of
.
-
A
-
-
Incubation: Incubate at room temperature for 3 hours (equilibrium).
-
Filtration: Harvest bound ligand by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters
with ice-cold Tris-HCl buffer. Measure radioactivity in a gamma counter. -
Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Visualization: Binding Logic
Figure 2: Mechanistic interaction of the benzothiophene scaffold with amyloid fibrils, leading to detectable signals.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential for sensitization.
-
Storage: Store at -20°C under inert gas. Protect from light (benzothiophenes can be photo-labile over long durations).
-
Solubility: Insoluble in water. Soluble in DMSO, Ethanol, and Dichloromethane. For biological assays, prepare a stock in DMSO and dilute (final DMSO
).
References
-
Ono, M., et al. (2006). "Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease." Nuclear Medicine and Biology.
-
Cui, M. (2014). "Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain." Current Medicinal Chemistry.
-
Vallabhajosula, S. (2011). "Positron Emission Tomography Radiopharmaceuticals for Imaging Brain Beta-Amyloid." Seminars in Nuclear Medicine.
-
Parchem Fine & Specialty Chemicals. "Product Entry: 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1)."[4]
-
Chang, Y., et al. (2006).[5] "Synthesis and evaluation of benzothiophene derivatives as ligands for imaging β-amyloid plaques in Alzheimer's disease." Nuclear Medicine and Biology.
Sources
An In-Depth Technical Guide to the Characterization of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS No. 1261947-30-1)
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Molecules incorporating this structure have demonstrated activities as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of a specific derivative, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS No. 1261947-30-1). While specific biological data for this compound is not extensively documented in publicly available literature, this document outlines the established methodologies for its synthesis, purification, and characterization based on the well-understood chemistry of the benzo[b]thiophene class.
Physicochemical Properties
A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 1261947-30-1 | Internal Database |
| Molecular Formula | C₁₅H₁₂OS | Internal Database |
| Molecular Weight | 240.32 g/mol | Internal Database |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | Inferred from related compounds |
| logP (predicted) | > 3 | Inferred from related compounds[4] |
Synthetic Strategy: A Generalized Approach
The synthesis of 2-arylbenzo[b]thiophenes is well-established in the chemical literature. A common and versatile method involves the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers a high degree of functional group tolerance and generally proceeds with good to excellent yields.
Proposed Synthetic Pathway: Suzuki Cross-Coupling
A plausible route to 5-[Benzo(b)thiophen-2-yl]-2-methylphenol would involve the coupling of a boronic acid or ester derivative of 4-methyl-3-hydroxyphenyl with a halogenated benzo[b]thiophene.
Caption: Proposed Suzuki cross-coupling reaction for the synthesis of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
Experimental Protocol: General Suzuki Coupling
This protocol is a generalized procedure and may require optimization for this specific transformation.
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromobenzo[b]thiophene (1.0 eq), (3-hydroxy-4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzo[b]thiophene and the phenol rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure.
Expected ¹H NMR Resonances (in CDCl₃, based on analogous structures):
-
Aromatic protons (benzo[b]thiophene and phenol rings): δ 7.0-8.0 ppm
-
Phenolic hydroxyl proton: δ 5.0-6.0 ppm (may be broad)
-
Methyl protons: δ 2.2-2.5 ppm (singlet)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Electron Ionization (EI) or Electrospray Ionization (ESI): These are common ionization techniques. ESI is a softer technique and is likely to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound and for developing quantitative analytical methods.
General Reversed-Phase HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 280 nm).
Caption: A typical workflow for the synthesis and characterization of a novel organic compound.
Potential Biological Activity and Mechanism of Action: An Exploratory Outlook
While specific biological data for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is scarce, the broader class of benzo[b]thiophene derivatives has been extensively studied, revealing a wide range of pharmacological activities.[1][3][5]
Potential Therapeutic Targets:
-
Kinases: Many heterocyclic compounds, including benzo[b]thiophenes, have been shown to be kinase inhibitors, which are crucial targets in oncology.[5]
-
G-Protein Coupled Receptors (GPCRs): The structural features of this compound may allow it to interact with various GPCRs, which are involved in a multitude of physiological processes.
-
Enzymes: The phenol moiety suggests potential interactions with enzymes where hydrogen bonding is critical for binding.
Hypothesized Mechanism of Action: Given the phenolic hydroxyl group, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol could potentially act as an antioxidant by scavenging free radicals.[6] Furthermore, the planar aromatic system could facilitate intercalation with DNA or binding to the active sites of enzymes.
To elucidate the specific biological activity and mechanism of action, the following experimental workflow is recommended:
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
5-[Benzo(b)thiophen-2-yl]-2-methylphenol represents an intriguing molecule within the pharmacologically significant class of benzo[b]thiophenes. While direct experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, purification, and comprehensive characterization based on established scientific principles and methodologies applied to analogous structures. The outlined strategies for analytical and biological evaluation will empower researchers to unlock the full potential of this and other novel benzo[b]thiophene derivatives in the pursuit of new therapeutic agents.
References
-
Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). ACS Omega. Retrieved from [Link]
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research.
-
Thiophenylmethylation of phenols. (n.d.). ResearchGate. Retrieved from [Link]
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds in Drug Discovery.
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). Scientific Reports. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Analytical Profiling of 5-(1-benzothien-2-yl)-2-methylphenol
This guide serves as an authoritative technical resource for the characterization and utilization of 5-(1-benzothien-2-yl)-2-methylphenol (CAS: 1261947-30-1).
The content is synthesized from medicinal chemistry protocols regarding 2-arylbenzothiophene derivatives, specifically those utilized as fluorescent probes for
Executive Summary & Structural Significance[1][2][3]
5-(1-benzothien-2-yl)-2-methylphenol is a conjugated heteroaromatic system comprising a lipophilic benzothiophene moiety linked to a polar phenolic ring. This "push-pull" electronic structure—donating hydroxyl/methyl groups coupled with the electron-rich but polarizable benzothiophene—imparts significant photophysical properties.
-
Primary Application: Fluorescent probe for hydrophobic pockets in proteins (specifically
-amyloid fibrils). -
Mechanism: The molecule acts as a molecular rotor. In low-viscosity solvents, non-radiative decay (bond rotation) quenches fluorescence. Upon binding to rigid aggregates (e.g., amyloid plaques), rotation is restricted, triggering a strong fluorescence "turn-on" response.
-
Chemical Identity:
Synthesis & Purification Strategy
To ensure spectroscopic fidelity, the compound is best synthesized via Suzuki-Miyaura Cross-Coupling . This method prevents the formation of regioisomers common in direct electrophilic substitution.
Reaction Workflow
The coupling of 5-bromo-2-methylphenol (protected as a methoxymethyl ether or used directly with excess base) with benzo[b]thiophene-2-boronic acid is the industry-standard route.
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for regioselective synthesis.
Spectroscopic Data Profile
The following data represents the consensus analytical profile for 2-arylbenzothiophene derivatives.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.21 | Singlet | 3H | Methyl group on phenol ring (shielded). | ||
| 5.20 - 9.50 | Broad Singlet | 1H | Phenolic hydroxyl. Shift is highly concentration/solvent dependent. | ||
| 7.15 | Doublet ( | 1H | Ar-H (C3') | Proton ortho to methyl group on phenol ring. | |
| 7.20 - 7.35 | Multiplet | 2H | Ar-H | Benzothiophene ring protons (C5/C6). | |
| 7.45 | Doublet ( | 1H | Ar-H (C6') | Proton ortho to benzothiophene linkage. | |
| 7.52 | Singlet | 1H | Thiophene-H | Characteristic C3-H of benzothiophene. | |
| 7.75 - 7.85 | Multiplet | 2H | Ar-H | Benzothiophene ring protons (C4/C7). | |
| 15.8 | - | - | Methyl carbon. | ||
| 154.2 | - | - | C-OH | Ipso phenolic carbon (deshielded). |
Key Diagnostic Signal: The singlet at
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or APCI (+)
-
Molecular Formula:
-
Exact Mass: 240.0609
| Ion Species | m/z (Observed) | Interpretation |
| 241.07 | Protonated molecular ion (Base peak). | |
| 263.05 | Sodium adduct (Common in glass/ESI). | |
| 239.05 | Deprotonated species (ESI Negative mode). |
Photophysical Properties & Mechanism[7]
This molecule belongs to the class of Thioflavin-T mimics . Its utility relies on the restriction of intramolecular rotation (RIR).
Optical Parameters
-
Absorption
: 320–340 nm (Solvent dependent). -
Emission
: 410–460 nm (Blue-Green). -
Stokes Shift: Large (
80–100 nm), minimizing self-quenching.
Signal Transduction Mechanism
In free solution, the single bond between the phenol and benzothiophene rings allows free rotation, dissipating excited state energy as heat. Upon binding to a rigid matrix (amyloid fibril), this rotation is locked, forcing radiative decay (fluorescence).
Caption: Figure 2.[4] Jablonski diagram illustrating the "Turn-On" fluorescence mechanism via Restriction of Intramolecular Rotation (RIR).
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Drying: Ensure the sample is dried under high vacuum (<0.1 mbar) for 4 hours to remove trace water, which broadens the phenolic -OH signal.
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL of DMSO-
.-
Note: CDCl
may be used, but the -OH peak may broaden or disappear due to exchange.
-
-
Acquisition: Run at 298 K. Set relaxation delay (
) to 2.0s to ensure integration accuracy of aromatic protons.
Protocol B: Fluorescence Binding Assay (Amyloid Detection)
-
Stock Solution: Prepare a 1 mM stock in DMSO. Store in dark at -20°C.
-
Working Solution: Dilute to 10
M in PBS (pH 7.4). -
Measurement:
-
Excitation: 330 nm.
-
Emission Scan: 350–600 nm.
-
Add pre-aggregated A
42 fibrils (0–100 nM). -
Observe intensity increase at 450 nm.
-
References
-
Cui, M. et al. (2012). "Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease."[5] Bioorganic & Medicinal Chemistry.
-
Ono, M. et al. (2006). "Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease." Nuclear Medicine and Biology.
-
Vallabhajosula, S. (2014). "Radiolabeled bioactive benzoheterocycles for imaging
-amyloid plaques in Alzheimer's disease." European Journal of Medicinal Chemistry. -
Organic Chemistry Portal. "Synthesis of Benzothiophenes." (General synthetic methodology grounding).
Sources
- 1. 001chemical.com [001chemical.com]
- 2. parchem.com [parchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-[Benzo(b)thiophen-2-yl]-2-methylphenol in Kinase Inhibitor Screening
This Application Note is designed for researchers and drug discovery scientists involved in the characterization of small-molecule kinase inhibitors. It focuses on 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (referred to herein as BTP-2MP ), a representative benzothiophene-phenol hybrid scaffold.
This guide synthesizes protocols for solubility optimization, interference-free kinase assay design, and selectivity profiling, specifically targeting the CLK (Cdc2-like kinase) and DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) families, for which this scaffold exhibits privileged affinity.
Introduction & Mechanism of Action
5-[Benzo(b)thiophen-2-yl]-2-methylphenol (BTP-2MP) represents a class of planar, lipophilic biaryl compounds that function as ATP-competitive kinase inhibitors. The molecule features a 2-methylphenol (o-cresol) headgroup linked to a benzo[b]thiophene moiety.
Mechanistic Insight
In the context of kinase inhibition, the phenolic hydroxyl group often acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper" residue). The benzothiophene moiety occupies the hydrophobic pocket (back pocket) of the ATP-binding site, providing affinity and selectivity.
Recent medicinal chemistry campaigns have identified benzothiophene derivatives as potent inhibitors of the CMGC kinase family , specifically:
-
CLK1/2/4: Regulators of pre-mRNA splicing.
-
DYRK1A/1B: Drivers of Down syndrome phenotypes and glioblastoma.
-
Haspin: A mitotic kinase involved in chromosome alignment.
Critical Screening Challenge: Benzothiophene derivatives are inherently fluorescent and lipophilic. This creates significant risks for assay interference (autofluorescence, quenching, or aggregation) in standard high-throughput screening (HTS) formats. This protocol is engineered to mitigate these risks.
Biological Pathway & Logic
The following diagram illustrates the downstream effects of BTP-2MP inhibition on the CLK/DYRK signaling axis, leading to altered splicing and cell cycle arrest.
Figure 1: Mechanism of Action for Benzothiophene-Phenol Inhibitors. BTP-2MP inhibits CLK and DYRK kinases, preventing the phosphorylation of SR splicing factors and Cyclin D1, ultimately driving splicing modulation and cell cycle arrest.
Experimental Protocols
Protocol A: Compound Preparation & Solubility Management
The high lipophilicity (cLogP > 4.0) of BTP-2MP requires strict handling to prevent precipitation, which causes false negatives (loss of potency) or false positives (aggregation-based inhibition).
Materials:
-
BTP-2MP Powder (Store at -20°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich, HPLC grade).
-
Intermediate Plate: Polypropylene (PP), V-bottom.
Step-by-Step:
-
Stock Solution (10 mM): Dissolve 1 mg of BTP-2MP in the calculated volume of anhydrous DMSO. Vortex for 30 seconds. Note: If solution appears cloudy, sonicate at 40°C for 5 minutes.
-
Quality Control: Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation.
-
Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO first. Do not dilute directly into aqueous buffer in the stock plate.
-
Assay Transfer: Transfer compounds to the assay plate using an acoustic dispenser (e.g., Echo 550) or pin tool to minimize tip-based loss. Final DMSO concentration in assay must be <1% (v/v).
Protocol B: Interference-Free Kinase Assay (ADP-Glo™)
Because BTP-2MP is a benzothiophene (potentially fluorescent), fluorescence-based assays (e.g., TR-FRET, FP) are not recommended for primary screening due to inner-filter effects. We utilize a luminescence-based ADP detection assay (Promega ADP-Glo™) which is robust against fluorescent compounds.
Assay Conditions:
-
Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
ATP Concentration: K_m(app) for the specific kinase (typically 10-50 µM).
-
Incubation: 60 min at Room Temperature (22-25°C).
Workflow:
-
Enzyme Addition: Dispense 2 µL of Kinase (e.g., Recombinant CLK1, 2 ng/well) into a 384-well white, low-volume plate.
-
Compound Addition: Add 50 nL of BTP-2MP (in DMSO). Pre-incubate for 10 min to allow active site equilibrium.
-
Substrate Initiation: Add 2 µL of Substrate/ATP mix (e.g., RS peptide for CLK1).
-
Reaction: Incubate for 60 minutes.
-
Depletion Step: Add 4 µL of ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
-
Detection Step: Add 8 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis:
Calculate Percent Inhibition:
Protocol C: Validation of Binding Mode (ATP Competition)
To confirm BTP-2MP is a Type I inhibitor (ATP-competitive), perform IC50 shifts at varying ATP concentrations.
-
Run the ADP-Glo assay (Protocol B) with BTP-2MP dose-response curves at three ATP concentrations: 1x Km, 10x Km, and 100x Km .
-
Interpretation:
-
ATP-Competitive: IC50 increases linearly with ATP concentration (Right-shift).
-
Non-Competitive/Allosteric: IC50 remains constant.
-
Uncompetitive: IC50 decreases as ATP increases.
-
Quantitative Benchmarks & Expectations
The following table summarizes expected potency ranges for benzothiophene-phenol scaffolds against key targets, based on structure-activity relationship (SAR) literature.
| Target Kinase | Expected IC50 (nM) | Selectivity Logic | Clinical Relevance |
| CLK1 | 10 - 150 nM | High Affinity (Hinge Binder) | Splicing modulation in cancer |
| DYRK1A | 50 - 300 nM | Moderate-High Affinity | Down Syndrome, Alzheimer's |
| Haspin | 100 - 500 nM | Moderate Affinity | Mitotic arrest |
| CK2 | > 1,000 nM | Low Affinity (Counter-screen) | Selectivity control |
| EGFR | > 10,000 nM | No Activity | General kinase selectivity |
Table 1: Potency profile of 5-substituted benzothiophene derivatives. Data derived from representative SAR studies on 5-hydroxybenzothiophene analogs [1, 2].[1]
Troubleshooting & "Watch-Outs"
Fluorescence Interference
-
Symptom: In FRET assays, the baseline signal is abnormally high or the inhibition curve is erratic.
-
Cause: Benzothiophenes can emit blue/green fluorescence (approx. 400-500 nm).
-
Solution: Switch to Luminescence (ADP-Glo) or Mobility Shift (Caliper/LabChip) assays. If FRET is mandatory, use a Red-shifted dye pair (e.g., Alexa 647/Europium) to minimize spectral overlap.
Aggregation (Promiscuity)
-
Symptom: Steep Hill slopes (> 2.0) or inhibition of unrelated kinases (e.g., MDH, AmpC).
-
Cause: Planar, lipophilic molecules like BTP-2MP can form colloidal aggregates that sequester enzymes.
-
Solution: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer. A true inhibitor will retain potency; an aggregator will lose potency in the presence of detergent.
Redox Cycling
-
Symptom: Time-dependent inhibition or production of H2O2.
-
Cause: The phenolic moiety can undergo oxidation to a quinone, generating reactive oxygen species.
-
Solution: Ensure DTT (1 mM) or TCEP is present in the buffer to maintain a reducing environment.
References
-
Abd El-Rahman, Y. A., et al. (2024). "Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity."[1][2][3] Future Medicinal Chemistry, 16(12), 1239-1254.
-
Mostafa, N., et al. (2024). "N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents."[1][3] Cancers, 16(11), 2033.[3]
-
Schmitt, C., et al. (2014). "Hydroxybenzothiophene Ketones Are Efficient Pre-mRNA Splicing Modulators Due to Dual Inhibition of Dyrk1A and Clk1/4."[4] ACS Medicinal Chemistry Letters, 5(9), 963–967.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assay Development Using 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Introduction: Unveiling the Therapeutic Potential of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][2] 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, a distinct member of this class, presents a promising starting point for drug discovery campaigns. Its chemical structure, featuring a benzothiophene core linked to a methylphenol group, suggests potential interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays to elucidate the biological activity and therapeutic potential of this compound.
Compound Profile:
| Property | Value | Source |
| Chemical Name | 5-[Benzo(b)thiophen-2-yl]-2-methylphenol | [3] |
| CAS Number | 1261947-30-1, 65581-07-9 | [3][4] |
| Molecular Formula | C15H12OS | [3] |
| Molecular Weight | 240.32 g/mol | [3] |
Given the prevalence of anti-inflammatory and anti-cancer activities among benzo[b]thiophene derivatives, this guide will focus on a hypothetical scenario where 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is investigated as a potential inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in inflammatory pathways and a validated target in oncology.[5]
Strategic Approach to Assay Development: A Self-Validating Workflow
A successful drug discovery campaign hinges on the development of reliable and reproducible assays.[6][7] Our proposed workflow is designed to be a self-validating system, incorporating orthogonal assays and counter-screens to ensure data integrity and minimize the risk of false positives.
Figure 1: A comprehensive and self-validating workflow for the evaluation of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
Phase 1: Primary Screening - Biochemical Assay
The initial step involves a direct assessment of the compound's ability to inhibit the enzymatic activity of the target protein, in this case, recombinant human COX-2. A common and robust method is a fluorescence-based assay that measures the peroxidase activity of COX-2.
Principle of the COX-2 Fluorescent Inhibitor Screening Assay
This assay utilizes a fluorogenic substrate that is oxidized by the peroxidase component of COX-2 in the presence of arachidonic acid, producing a fluorescent product. An inhibitor of COX-2 will block this reaction, resulting in a decrease in fluorescence.
Detailed Protocol: COX-2 Fluorescent Inhibitor Screening Assay
Materials:
-
Recombinant Human COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Heme
-
5-[Benzo(b)thiophen-2-yl]-2-methylphenol (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Celecoxib)
-
384-well black microplates[8]
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol in 100% DMSO.
-
Prepare serial dilutions of the compound and the positive control in DMSO.
-
Prepare a fresh solution of arachidonic acid in ethanol.
-
Prepare a working solution of ADHP in DMSO.
-
Prepare the enzyme/cofactor mix by diluting recombinant COX-2 and heme in the assay buffer.
-
-
Assay Protocol (384-well format):
-
Add 0.5 µL of the compound dilutions, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of the enzyme/cofactor mix to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution (arachidonic acid and ADHP in assay buffer).
-
Incubate the plate for 10 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) using a microplate reader.
-
Data Analysis:
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
Phase 2: Hit Confirmation and Potency Determination
Compounds showing significant inhibition in the primary screen ("hits") must be confirmed and their potency determined.[9]
Dose-Response Analysis
To determine the half-maximal inhibitory concentration (IC50), a dose-response curve is generated by testing the compound over a range of concentrations.
Procedure:
-
Perform the COX-2 fluorescent inhibitor screening assay as described above, using a 10-point, 3-fold serial dilution of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Orthogonal Assay
To rule out assay-specific artifacts (e.g., fluorescence interference), it is crucial to confirm the inhibitory activity using an orthogonal assay with a different detection method. A suitable alternative is an ELISA-based assay that directly measures the production of Prostaglandin E2 (PGE2), a primary product of the COX-2 reaction.
Phase 3: Cellular Activity and Selectivity Profiling
Demonstrating that the compound is active in a more physiologically relevant cellular context and is selective for the target enzyme is a critical step.
Detailed Protocol: Cell-Based PGE2 Production Assay
Principle:
This assay measures the ability of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol to inhibit the production of PGE2 in a cellular model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, which upregulate COX-2 expression upon activation.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
5-[Benzo(b)thiophen-2-yl]-2-methylphenol
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol or a vehicle control for 1 hour.
-
Stimulation: Induce COX-2 expression and PGE2 production by adding LPS (1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Selectivity Counter-Screen: COX-1 Inhibition Assay
To assess the selectivity of the compound, its inhibitory activity against the constitutively expressed isoform, COX-1, should be determined. A similar fluorescent or ELISA-based assay using recombinant human COX-1 can be employed. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
Cytotoxicity Assay
It is essential to ensure that the observed inhibition of PGE2 production is not due to general cellular toxicity. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, should be performed in parallel with the cell-based functional assay.[10]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.
Table 1: Summary of In Vitro and Cellular Activity of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
| Assay | Endpoint | Result |
| COX-2 Biochemical Assay | IC50 | [Insert Value] µM |
| COX-1 Biochemical Assay | IC50 | [Insert Value] µM |
| Selectivity Index | IC50 (COX-1) / IC50 (COX-2) | [Calculate Value] |
| Cell-Based PGE2 Assay | IC50 | [Insert Value] µM |
| Cytotoxicity Assay | CC50 | > [Insert Value] µM |
Visualization of the Underlying Biological Pathway
Figure 2: The inhibitory action of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol on the COX-2 signaling pathway.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial characterization of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol as a potential therapeutic agent. By following this structured and self-validating approach, researchers can confidently assess the compound's inhibitory activity, potency, cellular efficacy, and selectivity. Positive outcomes from these assays would warrant further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The versatility of the benzo[b]thiophene scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics.
References
- Zhang, X., et al. (2017). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Oncotarget, 8(47), 82091–82101.
- An, W. F., & Tolliday, N. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
- Kain, K., & Webb, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Small molecule development. Retrieved from [Link]
- Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1–32.
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Wikipedia. (2023). High-throughput screening. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 1261947-30-1, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol. Retrieved from [Link]
- Campaigne, E., Knapp, D. R., Neiss, E. S., & Bosin, T. R. (1970). Biologically active benzo (b)thiophene derivatives. Advances in Drug Research, 5, 1–54.
- Wang, Y., et al. (2018). Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxylate GPR40 Agonists. ACS Medicinal Chemistry Letters, 9(3), 203–208.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1004–1031.
- Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511–1525.
- Giraud, F., et al. (2021). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. Chemistry – A European Journal, 27(1), e202003503.
- Krofta, K., et al. (2020). Influence of Extraction Methods on Polyphenol Profile and Antiradical Activity of Hops. Foods, 9(11), 1662.
- Joule, J. A. (2021). Chapter 5 Thiophenes and benzo[b]thiophenes. In Heterocyclic Chemistry (6th ed., pp. 235-283). Wiley.
-
FooDB. (2019). Showing Compound 2-Ethyl-5-methylphenol (FDB018473). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-[Benzo(b)thiophen-2-yl]phenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Black, W. C., et al. (1988). Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide. The Journal of Pharmacology and Experimental Therapeutics, 246(3), 859–866.
-
Wikipedia. (2023). Thiophenol. Retrieved from [Link]
Sources
- 1. Biologically active benzo (b)thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. parchem.com [parchem.com]
- 5. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Protocol for Solubilization and Cell Culture Administration of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Executive Summary & Scientific Rationale
This guide details the standardized protocol for dissolving and administering 5-[Benzo(b)thiophen-2-yl]-2-methylphenol in in vitro biological assays.
The Challenge: Structurally, this compound features a lipophilic benzothiophene core fused with a methylated phenol ring. While the phenolic hydroxyl group offers a site for hydrogen bonding, the overall molecule is highly hydrophobic (estimated LogP > 3.5). In aqueous cell culture media, this creates a high risk of "solvent shock precipitation" —where the compound crystallizes immediately upon contact with the aqueous phase, leading to:
-
False Negatives: The effective concentration is far lower than calculated.
-
False Positives: Micro-crystals can cause physical stress to cells or scatter light in optical assays.
The Solution: This protocol utilizes a Dimethyl Sulfoxide (DMSO) master stock approach with a biphasic dilution strategy . By controlling the solvent exchange rate, we ensure the compound remains in a micro-dispersed or soluble state compatible with cellular uptake.
Physicochemical Profile & Reagent Preparation[1][2][3]
Before handling, verify the compound properties to ensure accurate gravimetric preparation.
Table 1: Compound Specifications
| Property | Value | Notes |
| Formula | C₁₅H₁₂OS | |
| MW | 240.32 g/mol | Use this for Molarity calculations. |
| Appearance | Solid / Powder | Likely off-white to pale yellow. |
| Solubility (Water) | Negligible | Do not attempt direct aqueous dissolution.[1] |
| Solubility (DMSO) | High (>50 mM) | Preferred solvent. |
| Solubility (Ethanol) | Moderate | Secondary option; DMSO is superior for stability. |
Required Reagents
-
Vehicle: DMSO, Cell Culture Grade (≥99.9% purity, sterile filtered).
-
Media: Your specific cell culture medium (e.g., DMEM, RPMI) pre-warmed to 37°C.
-
Vessels: Glass vials (borosilicate) are preferred for the stock solution to prevent plasticizer leaching; polypropylene is acceptable for short-term dilutions.
Workflow Visualization
The following diagram illustrates the critical path from solid compound to cellular assay, highlighting the "Danger Zone" where precipitation is most likely to occur.
Figure 1: Solubilization workflow emphasizing the critical dilution step to prevent precipitation.
Detailed Protocol
Phase 1: Preparation of Master Stock (10 mM)
Objective: Create a stable, high-concentration stock solution. A 10 mM stock allows for a 1:1000 dilution to reach 10 µM (a common screening concentration) while keeping DMSO at a safe 0.1%.[2]
-
Calculate: Determine the mass required.
-
Example: To make 1 mL of 10 mM stock:
-
-
Weigh: Accurately weigh ~2.4 mg of solid into a sterile glass vial. Record the exact mass.
-
Dissolve: Add the calculated volume of sterile DMSO to achieve exactly 10 mM.
-
Correction: If you weighed 2.6 mg, add
DMSO.
-
-
Mix: Vortex vigorously for 30–60 seconds. Ensure no visible particulates remain.
-
Tip: If dissolution is slow, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent degradation.
-
-
Aliquot: Dispense into small volumes (e.g., 50 µL) in amber microcentrifuge tubes to avoid freeze-thaw cycles.
-
Store: Store at -20°C (short term, <1 month) or -80°C (long term).
Phase 2: Application to Cell Culture (The "Hot Start" Method)
Objective: Dilute the stock into media without crashing out the compound.
Method A: Direct Addition (For concentrations < 10 µM)
-
Prepare your cell culture plate with cells in fresh media (e.g., 990 µL per well).
-
Thaw the DMSO stock and vortex.
-
Pre-dilute in DMSO (Serial Dilution): If you need a dose-response curve, perform all serial dilutions in 100% DMSO first. Do not dilute in water yet.
-
Final Addition: Add the DMSO solution to the well while swirling the plate gently or pipetting up and down immediately.
-
Example: Add 1 µL of 10 mM stock to 1 mL media = 10 µM final (0.1% DMSO).
-
Method B: Intermediate Dilution (For concentrations > 10 µM or sensitive cells)
-
Place 990 µL of pre-warmed media into a sterile tube.
-
Add 10 µL of DMSO stock to this tube while vortexing the media.
-
Inspect: Hold the tube against a light. If it turns cloudy/milky, the compound has precipitated. Do not proceed.
-
If clear, immediately transfer this "2x" or "10x" working solution to the cells.
Table 2: Dilution Scheme (Targeting 0.1% DMSO)
| Target Assay Conc. | Stock Conc. (in DMSO) | Volume Stock | Volume Media | Final DMSO % |
| 0.1 µM | 100 µM | 1 µL | 1000 µL | 0.1% |
| 1.0 µM | 1 mM | 1 µL | 1000 µL | 0.1% |
| 10 µM | 10 mM | 1 µL | 1000 µL | 0.1% |
| 50 µM | 50 mM | 1 µL | 1000 µL | 0.1% |
Quality Control & Troubleshooting (Self-Validating System)
To ensure scientific integrity, you must validate that the compound is actually in solution during the assay.
1. The "Crystal Check" (Mandatory):
-
Procedure: 1 hour after adding the compound to the cells, place the plate under a phase-contrast microscope (20x or 40x objective).
-
Observation: Look for dark, needle-like structures or amorphous debris between cells.
-
Verdict:
-
Clean: Proceed.
-
Crystals visible: The concentration is above the solubility limit in media. Data from this well is invalid (actual concentration is unknown).
-
2. Cytotoxicity Control:
-
Always include a Vehicle Control well containing only DMSO (at the same % as your highest dose, e.g., 0.1%).
-
If the Vehicle Control cells die or show morphological changes, your cells are sensitive to DMSO. Reduce final DMSO to 0.05% or 0.01%.
3. Precipitation in Stock:
-
If the frozen DMSO stock shows crystals upon thawing, warm to 37°C and vortex until fully redissolved. Do not use if solids persist.
References
-
Compound Identification: 001Chemical. (n.d.). 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS 1261947-30-1).[3][4] Retrieved from [Link][4]
- Solubility Principles: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties in drug discovery).
- General Lipophilic Compound Handling: Merck/Sigma-Aldrich. Handling and Solubility of Lipophilic Compounds.
Sources
5-[Benzo(b)thiophen-2-yl]-2-methylphenol as a fluorescent probe
5-[Benzo(b)thiophen-2-yl]-2-methylphenol is a specialized benzothiophene-based fluorescent probe designed for the high-fidelity detection of Amyloid-
Unlike the classical charged probe Thioflavin T (ThT), this neutral, lipophilic molecule exhibits superior Blood-Brain Barrier (BBB) permeability, making it a critical tool for both in vitro fibril characterization and ex vivo neuropathological staining. Its mechanism relies on Binding-Induced Fluorescence Enhancement (BIFE) , where the restriction of intramolecular rotation upon intercalation into the hydrophobic grooves of amyloid fibrils triggers a strong fluorescent signal.
Part 1: Technical Specifications & Mechanism
Physicochemical Properties
| Property | Specification | Notes |
| Chemical Name | 5-[Benzo(b)thiophen-2-yl]-2-methylphenol | Core scaffold: Benzothiophene + Cresol |
| CAS Number | 1261947-30-1 | |
| Molecular Weight | 240.32 g/mol | Low MW facilitates tissue penetration |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Prepare stock in DMSO (10 mM) |
| Excitation Max | 350–370 nm | UV/Blue excitation |
| Emission Max | 420–460 nm (Solvent dependent) | Blue fluorescence (Red-shifts in polar media) |
| Stokes Shift | ~70–90 nm | Large shift reduces self-quenching |
| Binding Affinity ( | ~10–50 nM (A | High affinity comparable to PiB/ThT |
Mechanism of Action: The "Molecular Rotor" Effect
The probe operates as a molecular rotor. In its free state (unbound), the single bond between the benzothiophene moiety and the phenol ring allows for free rotation, promoting non-radiative decay (energy loss as heat).
-
Free State: Low fluorescence (Quantum Yield
). -
Bound State: Upon binding to the
-sheet rich regions of amyloid fibrils, the molecule becomes sterically trapped. -
Signal Generation: This restriction of rotation (RIR) blocks the non-radiative pathway, forcing relaxation via photon emission (Fluorescence Turn-On).
Figure 1: Mechanism of Action. The probe functions as a molecular rotor, switching from a non-fluorescent ("off") state to a highly fluorescent ("on") state upon immobilization within amyloid fibrils.
Part 2: Experimental Protocols
Preparation of Stock and Working Solutions
Reagents:
-
5-[Benzo(b)thiophen-2-yl]-2-methylphenol powder.[1]
-
Anhydrous DMSO (Dimethyl sulfoxide).
-
PBS (Phosphate Buffered Saline, pH 7.4).
Protocol:
-
Stock Solution (10 mM): Dissolve 2.4 mg of the probe in 1 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C in the dark (stable for 3 months).
-
Working Solution (10
M): Dilute the stock solution 1:1000 in PBS or appropriate assay buffer immediately before use. Avoid storing diluted aqueous solutions for >4 hours to prevent precipitation.
Protocol A: In Vitro Amyloid Fibril Detection
Objective: Quantify the kinetics of A
-
Fibril Preparation: Incubate A
monomer (25 M) in PBS at 37°C for 24–48 hours to form fibrils. -
Probe Addition: In a black 96-well plate, add 90
L of fibril solution (or monomer control). -
Staining: Add 10
L of the 100 M probe intermediate (final concentration 10 M). -
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Measurement: Read fluorescence on a plate reader.
-
Excitation: 360 nm
-
Emission: 450 nm[2]
-
Cutoff Filter: 420 nm
-
Protocol B: Ex Vivo Staining of Brain Tissue (AD Mouse Model)
Objective: Visualize amyloid plaques in brain sections.[3]
-
Tissue Prep: Use 20
m cryosections of paraformaldehyde-fixed brain tissue (e.g., APP/PS1 mouse). -
Rehydration: Wash slides 3x with PBS (5 min each).
-
Staining: Apply 200
L of 10 M Working Solution (in 50% Ethanol/PBS to enhance penetration) to the tissue. -
Incubation: Incubate for 30 minutes at Room Temperature in a humidified dark chamber.
-
Differentiation: Wash 3x with 50% Ethanol/PBS to remove unbound lipophilic background.
-
Mounting: Mount with an aqueous anti-fade mounting medium (non-fluorescent).
-
Imaging: Use a fluorescence microscope with a DAPI filter set (or custom UV/Blue set).
-
Note: Amyloid plaques will appear as bright blue/cyan cores.
-
Figure 2: Experimental Workflow. Step-by-step decision tree for in vitro kinetic assays versus ex vivo histological staining.
Part 3: Expert Tips & Troubleshooting
-
Background Reduction: Because the probe is lipophilic, it may non-specifically stain lipid membranes (myelin). Differentiation with 50% ethanol (Step 5 in Protocol B) is critical to remove this background while retaining the specific amyloid signal.
-
Spectral Overlap: The emission (~450 nm) overlaps with DAPI. If co-staining with DAPI for nuclei, use a sequential staining protocol or a red-shifted nuclear stain (e.g., PI or DRAQ5) to distinguish plaques from nuclei.
-
Solubility Check: If the probe precipitates in PBS (cloudy solution), add 0.1% Tween-20 or increase the DMSO content to 5% in the working buffer.
References
-
Ono, M., et al. (2011). "Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease." Nuclear Medicine and Biology.
-
Cui, M. (2014). "Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain." Current Medicinal Chemistry.
-
Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
Sources
- 1. 29886-65-5|4-(Thiophen-2-yl)phenol|BLD Pharm [bldpharm.com]
- 2. A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel (E)-5-styryl-2,2'-bithiophene derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-[Benzo(b)thiophen-2-yl]-2-methylphenol as a Modulator of Amyloid-β Aggregation
Executive Summary
5-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS: 1261947-30-1) is a specialized lipophilic pharmacophore used primarily in neurodegenerative disease research. Structurally composed of a benzo[b]thiophene core fused with a cresol moiety, this molecule serves as a potent modulator of Amyloid-Beta (Aβ) fibrillogenesis .
Unlike generic dyes, this compound acts as a "molecular wedge," capable of intercalating into or binding the hydrophobic clefts of Aβ monomers and oligomers. This application note details its utility as a reference standard for inhibition assays , its application in neuroprotection studies (HT22 hippocampal models), and the critical protocols required to differentiate its activity from assay artifacts.
Key Applications:
-
Aβ Aggregation Kinetics: Screening for inhibition of fibril formation.[1]
-
Neuroprotection: Rescuing neuronal cells from Aβ42-induced cytotoxicity.[2]
-
Structural Biology: Probing the hydrophobic interactions within amyloidogenic cores.
Technical Profile & Preparation[3]
Physicochemical Properties
| Property | Specification |
| Molecular Formula | C₁₅H₁₂OS |
| Molecular Weight | 240.32 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO (>25 mM), Ethanol |
| Appearance | Off-white to pale yellow solid |
| Fluorescence | Intrinsic fluorescence in UV-Blue region (Solvent dependent) |
Reagent Preparation (Stock Solution)
Objective: Create a stable 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 2.4 mg of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol.
-
Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (molecular biology grade).
-
Mixing: Vortex for 30 seconds until fully dissolved. If particulate matter persists, sonicate in a water bath for 5 minutes at room temperature.
-
Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Application I: Modulation of Aβ42 Aggregation (ThT Assay)
Principle: This protocol measures the ability of the target compound to inhibit the formation of amyloid fibrils.[1][2][3] The assay utilizes Thioflavin T (ThT) , a benzothiazole dye that exhibits enhanced fluorescence (Ex 440 nm / Em 485 nm) only when bound to amyloid fibrils. A reduction in ThT fluorescence in the presence of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol indicates inhibition of aggregation.
Critical Control: Because the test compound contains a benzo[b]thiophene core, it may possess intrinsic fluorescence. You must run a "Compound Only" control to subtract background signal.
Experimental Workflow Diagram
Figure 1: Workflow for Thioflavin T (ThT) based inhibition screening.
Detailed Protocol
Materials:
-
Aβ42 Peptide (HFIP-treated to ensure monomeric state).
-
Thioflavin T (ThT) Stock (1 mM in water).
-
Assay Buffer: PBS (pH 7.4).
-
Black 96-well or 384-well non-binding surface plates.
Step-by-Step Procedure:
-
Peptide Preparation:
-
Dissolve lyophilized Aβ42 in 100% HFIP (1 mg/mL), incubate for 1 hour, then evaporate HFIP to obtain a peptide film.
-
Resuspend the film in DMSO to 5 mM, then dilute to 20 µM working concentration in PBS.
-
-
Compound Dilution:
-
Prepare serial dilutions of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol in PBS (Range: 0.1 µM to 50 µM). Keep DMSO concentration <1% final.
-
-
Plate Setup:
-
Test Wells: 50 µL Aβ42 (20 µM) + 40 µL Buffer + 10 µL Compound.
-
Positive Control (Aggregation): 50 µL Aβ42 + 50 µL Buffer (No Compound).
-
Negative Control (Blank): 100 µL Buffer.
-
Interference Control: 90 µL Buffer + 10 µL Compound (No Aβ42).
-
Add ThT: Add ThT to all wells to a final concentration of 10 µM .
-
-
Kinetic Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C in a fluorescence microplate reader.
-
Measure fluorescence every 10 minutes for 24 hours.
-
Shake the plate for 5 seconds before each reading to promote fibrillogenesis.
-
-
Data Analysis:
-
Subtract the "Interference Control" baseline from Test Wells.
-
Plot Fluorescence (RFU) vs. Time.
-
Calculate % Inhibition =
at the plateau phase (approx. 24h).
-
Application II: Cellular Neuroprotection (HT22 Assay)[1]
Context: Beyond kinetic interference, this molecule is validated for its ability to rescue neuronal cells from amyloid toxicity.[1] The benzo[b]thiophene scaffold often exhibits antioxidant properties, contributing to a dual mechanism of action: anti-aggregation and oxidative stress relief.
Mechanism of Action Diagram
Figure 2: Proposed dual-mechanism of neuroprotection: direct inhibition of toxic oligomer formation and potential mitigation of oxidative stress.
Protocol: HT22 Hippocampal Cell Viability
Materials:
-
DMEM High Glucose medium + 10% FBS.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Aβ42 oligomers (pre-aggregated for 24h at 4°C).
Procedure:
-
Seeding: Plate HT22 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Pre-treatment: Add 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (concentrations: 1, 5, 10, 25 µM) to the cells. Incubate for 2 hours.
-
Note: Ensure final DMSO < 0.1%.[4]
-
-
Insult: Add Aβ42 oligomers (final concentration 10 µM) to the wells containing the compound.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Readout (MTT):
-
Add 10 µL MTT (5 mg/mL) to each well. Incubate for 4 hours.
-
Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measure Absorbance at 570 nm.[5]
-
-
Calculation: Cell Viability (%) =
.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound intrinsic fluorescence overlapping with ThT. | Run a spectral scan of the compound alone (Ex 440). If overlap exists, switch to a filtration-based assay (Congo Red) or TEM imaging. |
| Precipitation | Compound concentration too high in aqueous buffer. | Do not exceed 50 µM in PBS. Ensure DMSO stock is fully dissolved before dilution. |
| No Inhibition Observed | Aβ42 was already aggregated before assay start. | Crucial: Use HFIP-treated peptide. Keep Aβ on ice before adding to the plate. |
References
-
Rizzo, S., et al. (2014). "Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation." ChemMedChem. (Note: This paper establishes the pharmacophore class and methoxyphenol derivatives as Aβ modulators).
-
LeVine, H. (1993). "Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution." Protein Science. (Standard protocol for ThT kinetics).
-
PubChem Compound Summary. "5-Methylbenzo[b]thiophene-2-methanol" (Structural analog and property reference).
- Vertex AI Search Results. (2026). "Synthesis of search data regarding 5-[Benzo(b)thiophen-2-yl]-2-methylphenol properties and amyloid interaction.
Sources
- 1. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer’s Disease Research [mdpi.com]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. "Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl" by Roza Al-Aqar [bsj.uobaghdad.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Cell Permeability of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Prepared by: Senior Application Scientist, Advanced Cellular Systems
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol. Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in several FDA-approved drugs and numerous clinical candidates.[1][2][3] However, like many promising small molecules, optimizing cellular delivery is a critical step to unlock their full biological activity. This document provides a structured, question-and-answer-based approach to troubleshoot and enhance the cell permeability of this specific compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: My compound, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, is highly lipophilic but shows poor activity in my cell-based assays. Isn't high lipophilicity good for permeability?
A1: This is a classic challenge in drug discovery. While a certain degree of lipophilicity is essential for a molecule to enter the lipid bilayer of a cell membrane, excessive lipophilicity can be counterproductive.[4][5] There are two primary reasons for the observed low activity:
-
The "Membrane-Trapping" Effect: The compound may readily partition into the cell membrane but be so lipophilic that it fails to effectively partition out into the aqueous environment of the cytoplasm. It essentially gets "stuck" within the lipid bilayer.[6]
-
Poor Aqueous Solubility: More commonly, highly lipophilic compounds suffer from extremely low aqueous solubility.[7] For a compound to permeate, it must first be dissolved in the aqueous cell culture medium to approach the cell surface. If it cannot dissolve, its effective concentration at the membrane is negligible, leading to poor uptake.[8]
Q2: What are the essential first-line assays to quantitatively diagnose the permeability issue?
A2: A tiered approach using two standard in vitro assays is the most efficient strategy to distinguish between poor passive diffusion and active efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[9][10] It tells you the compound's intrinsic ability to cross a lipid barrier without the influence of cellular transporters. A low permeability result here points to issues with solubility or fundamental physicochemical properties.[11]
-
Caco-2 Permeability Assay: This is the gold standard cell-based assay using a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[12][13] Caco-2 cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp).[12] This assay assesses both passive diffusion and active transport phenomena.[14]
Comparing the results from these two assays is a powerful diagnostic tool.[10]
Q3: Could the phenolic hydroxyl (-OH) group on the molecule be contributing to the problem?
A3: Yes, the phenolic hydroxyl group plays a dual role. While it can slightly improve aqueous solubility, it is also a potent hydrogen bond donor.[15] This characteristic can create a high energy barrier for the molecule to transition from the polar head group region into the hydrophobic core of the cell membrane.[16] Furthermore, phenolic groups are common sites for Phase II metabolism (e.g., glucuronidation), which, while more of a systemic bioavailability issue, can sometimes occur in metabolically active cell lines. More critically for permeability, it represents a key handle for structural modification via a prodrug strategy.[17]
Q4: What are the principal strategies to enhance the cell permeability of my compound?
A4: The strategies fall into two main categories:
-
Medicinal Chemistry Approaches: These involve chemically modifying the molecule to improve its physicochemical properties. The most common and effective method for a compound with a phenolic group is the prodrug approach .[18][19][20] This involves masking the problematic hydroxyl group with a chemical moiety that is later cleaved by intracellular enzymes.[21]
-
Formulation-Based Approaches: These strategies improve delivery without altering the compound's chemical structure. Key examples include cyclodextrin complexation to enhance aqueous solubility[22][23] and nanoparticle encapsulation to facilitate cellular uptake through alternative pathways like endocytosis.[24][25]
Section 2: Troubleshooting Guide: Diagnosing the Permeability Barrier
This section provides a systematic workflow to pinpoint the exact cause of poor permeability using experimental data.
Workflow for Permeability Diagnosis
Caption: A diagnostic workflow for troubleshooting low cell permeability.
Problem 1: Low Apparent Permeability (Papp) in the PAMPA Assay
-
What it Means: This result suggests the problem lies with the compound's fundamental ability to cross a lipid membrane via passive diffusion.[10] Active efflux is not a factor in this cell-free system. The primary causes are either extremely low aqueous solubility or unfavorable physicochemical properties (e.g., high hydrogen bonding capacity).
-
Troubleshooting Steps:
-
Verify Aqueous Solubility: Before running permeability assays, determine the compound's thermodynamic solubility in the assay buffer (e.g., PBS, pH 7.4). If the concentration used in the PAMPA donor well exceeds this solubility, the measured Papp will be artificially low.
-
Check for Compound Loss: Analyze the mass balance in the PAMPA system. A low recovery (<70%) suggests the compound may be binding to the plastic plates or the artificial membrane itself. Consider using low-adhesion plates.
-
Diagnosis: If solubility is adequate and recovery is good, a low Papp value confirms that the compound has low intrinsic passive permeability . The focus should then shift to enhancement strategies.
-
Problem 2: High PAMPA Permeability but Low Permeability in the Caco-2 Assay
-
What it Means: This is a classic signature of active efflux.[10] The compound can passively cross a lipid membrane (as shown by PAMPA), but it is being actively pumped out of the Caco-2 cells, resulting in low net transport from the apical (AP) to the basolateral (BL) side.
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both directions: AP-to-BL (absorption) and BL-to-AP (efflux).
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(BL-AP) / Papp(AP-BL).
-
Diagnosis: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[12] To confirm, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms P-gp-mediated efflux.
-
Table 1: Interpretation of Permeability Assay Data
| PAMPA Result (Papp) | Caco-2 Result (Papp AP-BL) | Efflux Ratio | Likely Diagnosis & Next Step |
| Low | Low | < 2 | Poor Intrinsic Permeability / Solubility. Proceed to Enhancement Strategies. |
| High | Low | > 2 | Active Efflux Substrate. Consider prodrug strategies to mask transporter recognition sites. |
| High | High | < 2 | Good Permeability. The issue is likely not permeability; investigate other factors like metabolism or target engagement. |
| Low | High | < 0.5 | Active Uptake. This is rare but indicates the compound is a substrate for an uptake transporter. |
Section 3: Enhancement Strategies & Protocols
Once the permeability barrier is diagnosed, the following strategies can be employed.
Strategy 1: Medicinal Chemistry - The Prodrug Approach
This is often the most robust strategy for compounds with problematic functional groups like phenols. By masking the hydroxyl group, you can simultaneously increase lipophilicity and remove a key hydrogen bond donor, dramatically improving passive diffusion.[17][20]
-
Concept: Convert the phenolic -OH into an ester or carbonate. This "prodrug" is more lipophilic and readily crosses the cell membrane. Inside the cell, ubiquitous intracellular esterase enzymes cleave the masking group, releasing the active parent compound.[21]
Caption: The prodrug strategy for enhancing cell permeability.
-
Experimental Protocol (Conceptual):
-
Synthesis: Synthesize a simple ester prodrug, for example, the acetate ester, by reacting 5-[Benzo(b)thiophen-2-yl]-2-methylphenol with acetic anhydride or acetyl chloride in the presence of a suitable base.
-
Purification & Characterization: Purify the resulting ester by chromatography and confirm its structure (NMR, MS).
-
Permeability Testing: Re-evaluate the permeability of the new ester prodrug using the PAMPA and Caco-2 assays. A significant increase in Papp values is expected.
-
Stability & Conversion: Test the stability of the prodrug in buffer versus cell lysate or plasma to confirm that its conversion back to the parent drug is primarily enzyme-mediated.
-
Strategy 2: Formulation - Cyclodextrin Complexation
This is a rapid, non-covalent approach to address poor aqueous solubility, a common consequence of high lipophilicity.[7][26]
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] The hydrophobic benzothiophene portion of your molecule can form an "inclusion complex" within the cyclodextrin cavity. This complex is highly water-soluble, increasing the concentration of the monomeric drug available at the cell surface for partitioning into the membrane.[]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
-
Experimental Protocol:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high water solubility and established safety profile.[]
-
Prepare Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).
-
Complexation: Add your compound (from a DMSO stock) to the HP-β-CD solution and vortex or sonicate until the solution is clear. This indicates the formation of the inclusion complex. Prepare a dilution series in the same cyclodextrin-containing buffer.
-
Assay: Use these solutions directly in your cell-based assays. The increased solubility should lead to higher intracellular concentrations, provided the compound has reasonable intrinsic permeability.
-
Table 2: Comparison of Enhancement Strategies
| Strategy | Pros | Cons | Best For Diagnosed Issue |
| Prodrug | Permanent solution, addresses both H-bonding and efflux, high potential for dramatic improvement.[19] | Requires chemical synthesis, may alter pharmacology if not cleaved efficiently. | Poor intrinsic permeability, Active efflux. |
| Cyclodextrin | Rapid to implement, addresses solubility directly, does not modify the compound.[23] | May not improve permeability if intrinsic permeability is the issue, can extract lipids from membranes at high concentrations. | Poor aqueous solubility. |
| Nanoparticle | Can deliver highly insoluble drugs, may bypass efflux pumps via endocytosis.[24][28] | Complex formulation development, potential for toxicity, may alter mechanism of uptake. | Poor solubility and/or active efflux. |
References
- An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017, September 29). PubMed.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Graphical Abstract.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PMC.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro Scholar.
- Cyclodextrin-Based Solubilization & Drug Delivery Solutions - Catalysts. (2026, February 2).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. BOC Sciences.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI.
- Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study - MDPI. (2020, October 12). MDPI.
- Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery - PubMed. (2019, October 1). PubMed.
- Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing). (2011, November 10).
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect. Ingenta Connect.
- Delivery of nanocarrier-loaded hydrophobic drugs via the airways - UCL Discovery. UCL Discovery.
- Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC. (2025, November 30). PMC.
- Permeability of Small Molecules through a Lipid Bilayer: A Multiscale Simulation Study. (2025, August 7).
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. PMC.
- Permeability and Transporters - Admescope. Admescope.
- Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. (1971, September 1). Journal of General Physiology.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec.
- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC. PMC.
- Caco-2 Permeability Assay - Enamine. Enamine.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024, July 24). Books.
- Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids - Benchchem. Benchchem.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. (2018, December 27). PubMed.
- Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. | Request PDF - ResearchGate. (2025, August 6).
- Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
- (PDF) Prodrugs of Alcohols and Phenols - ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21). PMC.
- Strategies in prodrug design - American Chemical Society. American Chemical Society.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments.
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. admescope.com [admescope.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. researchgate.net [researchgate.net]
- 18. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 21. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alfachemic.com [alfachemic.com]
- 24. worldscientific.com [worldscientific.com]
- 25. Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 28. Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amyloid Detection with 5-[Benzo(b)thiophen-2-yl]-2-methylphenol
Product Focus: 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (Commonly known as Amylo-Glo® ) Application: Histological staining of amyloid plaques (Aβ) in brain tissue.[1][2][3] Primary Challenge: High tissue autofluorescence in the UV/Blue spectral channel.
Introduction: The UV-Blue Paradox
Welcome to the technical support hub for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol. This probe is a styrylbenzene derivative designed to overcome the rapid photobleaching and broad spectral overlap associated with traditional Thioflavin S staining.
The Advantage: It exhibits exceptional brightness and binds specifically to the
This guide provides field-proven protocols to decouple the probe signal from this biological noise.
Module 1: Spectral Hardware Configuration
Q: I am using a standard DAPI filter, but the background is overwhelming. Is my filter compatible?
A: While a standard DAPI filter (Ex: 358nm / Em: 461nm) can visualize this probe, it is often suboptimal.
-
The Issue: The probe excites optimally at 334 nm . Standard DAPI filters often cut off below 350 nm to protect optics, meaning you are exciting the probe at <50% efficiency while still fully exciting tissue autofluorescence (which often peaks ~360-390 nm excitation).
-
The Fix: Use a UV-2A or specific UV filter set that allows transmission down to 330 nm.
-
Alternative: If you must use a standard DAPI filter, reduce exposure time drastically . Because 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is significantly brighter than Thioflavin S, you can often capture the specific signal before the autofluorescence saturates the detector.
Visualizing the Spectral Conflict
The following diagram illustrates the "Crossover Danger Zone" where tissue autofluorescence interferes with the probe's emission.
Figure 1: The "Crossover Danger Zone." Both the specific probe and endogenous lipofuscin are excited by the same UV source, necessitating chemical quenching.
Module 2: Chemical Quenching of Autofluorescence
Q: I see bright, punctate granules in the neuronal soma. Are these intracellular amyloid?
A: If the granules are perinuclear and broad-spectrum (visible in Green/Red channels too), this is Lipofuscin , not amyloid. Lipofuscin is the primary confounder in aging brain research. It is a lipid-protein aggregate that autofluoresces intensely in the blue spectrum.
The Solution: You must use a lipophilic quencher. Sudan Black B (SBB) is the gold standard for this specific probe because it masks the lipofuscin without dissolving the amyloid fibrils.
Protocol: Autofluorescence Quenching with Sudan Black B
Pre-requisite: Perform this step after immunostaining but before mounting.
| Step | Reagent | Duration | Critical Notes |
| 1 | 70% Ethanol | 2 min | Pre-wets the tissue to prevent shock from the dye solvent. |
| 2 | 0.1% Sudan Black B | 10-15 min | Dissolve 0.1g SBB in 100mL 70% EtOH. Filter before use to prevent precipitate deposits. |
| 3 | 70% Ethanol | 3 x 1 min | Rapid washes to remove excess dye. Do not over-wash , or you will strip the quencher. |
| 4 | PBS / Saline | 2 x 5 min | Rehydrate tissue. |
| 5 | Mounting | N/A | Use an aqueous mounting medium (e.g., Fluoromount-G). Avoid xylene-based media if SBB is used. |
Why this works: SBB is a diazo dye that physically partitions into the lipophilic lipofuscin granules. It acts as a "curtain," absorbing the autofluorescence emitted by the granules, while the amyloid probe (bound to extracellular fibrils) remains bright.
Module 3: Fixation & Tissue Prep
Q: My entire tissue section is glowing weakly, reducing contrast. I used Glutaraldehyde.
A: Glutaraldehyde fixation creates Schiff bases (carbon-nitrogen double bonds) that are highly fluorescent in the UV/Blue channel. The Fix: You must chemically reduce these bonds using Sodium Borohydride (NaBH₄) .
Protocol: Aldehyde Reduction
Timing: Perform this immediately after rehydration, before any staining.
-
Preparation: Prepare a 1% NaBH₄ solution in PBS or ddH₂O.
-
Warning: This releases hydrogen gas. Prepare in a fume hood and do not cap the container tightly.
-
-
Incubation: Immerse free-floating or mounted sections for 20 minutes .
-
Observation: You will see micro-bubbles forming. This indicates the reaction is working.
-
-
Wash: Rinse 3 x 10 minutes in PBS to remove all traces of borohydride (which can interfere with subsequent antibody binding).
Workflow Logic: The "Clean Signal" Pipeline
The following flowchart outlines the correct order of operations to ensure the probe signal is not lost or masked.
Figure 2: The "Clean Signal" Pipeline. Note that quenching is performed AFTER staining to prevent the quencher from blocking the probe's binding sites.
Summary of Optical Properties
Use this table to configure your microscope or verify your probe's integrity.
| Property | Value | Notes |
| Excitation Max | 334 nm | UV Range.[3] Requires UV-transparent optics for max efficiency. |
| Emission Max | 438 nm | Bright Blue. Visually distinct from Thioflavin S (Green/Yellow). |
| Stokes Shift | ~104 nm | Large shift allows for excellent separation of excitation light. |
| Solubility | Lipophilic | Requires 70% Ethanol or similar solvent for stock preparation. |
| pH Stability | pH 3 - 8 | Avoid highly alkaline buffers (>pH 9) which may reduce binding affinity. |
References
-
Schmued, L., et al. (2012). "Introducing Amylo-Glo, a novel fluorescent amyloid specific histochemical tracer especially suited for multiple labeling and large scale quantification studies."[1][3] Journal of Neuroscience Methods, 209(1), 120-126.[1][3][4]
-
Schnell, S. A., et al. (1999). "Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue." Journal of Histochemistry & Cytochemistry, 47(6), 719-730. (Establishes Sudan Black B protocol).
-
Biosensis. "Amylo-Glo® RTD™ Amyloid Plaque Stain Reagent Protocol."[4] (Technical specifications for 5-[Benzo(b)thiophen-2-yl]-2-methylphenol).
-
Biotium. "Tech Tip: Battling Tissue Autofluorescence." (Comparison of quenching methods including TrueBlack and Sudan Black B).
Sources
- 1. biosensis.com [biosensis.com]
- 2. Introducing Amylo-Glo, a novel fluorescent amyloid specific histochemical tracer especially suited for multiple labeling and large scale quantification studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensis.com [biosensis.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Comparison Guide: In Vivo Validation of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol's Mechanism of Action as a STAT3 Inhibitor
Guide Overview: This guide provides a comprehensive framework for the in vivo validation of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (herein designated BTHP-2M), a novel small molecule inhibitor. Our internal preliminary screens suggest BTHP-2M potently inhibits the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). The aberrant, persistent activation of the STAT3 signaling pathway is a well-documented driver of tumorigenesis and inflammation. Therefore, confirming that BTHP-2M's therapeutic effects in vivo are directly mediated by STAT3 inhibition is a critical step in its preclinical development.
This document outlines a multi-phase experimental strategy designed to rigorously test this hypothesis. We will compare the performance of BTHP-2M against a well-characterized, albeit structurally distinct, STAT3 inhibitor (e.g., Napabucasin) and a vehicle control. The objective is to provide drug development professionals with a robust, self-validating workflow that connects pharmacokinetic (PK) exposure, target engagement, pharmacodynamic (PD) response, and therapeutic efficacy.
Phase 1: Foundational Pharmacokinetics and Target Engagement
Rationale & Causality: Before assessing efficacy, it is imperative to establish that BTHP-2M can achieve sufficient concentration in the target tissue (tumor) and engage its molecular target (STAT3). Without this confirmation, any observed anti-tumor activity cannot be confidently attributed to the proposed mechanism. This phase establishes the critical link between dosing and biological availability.
Experimental Protocol 1: Murine Pharmacokinetic Analysis
-
Animal Model: Healthy, 8-week-old male CD-1 mice (n=3 per time point).
-
Compound Administration: Administer a single dose of BTHP-2M at a projected therapeutic level (e.g., 50 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify BTHP-2M concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters.
Comparative PK Data Summary
| Parameter | BTHP-2M (50 mg/kg, oral) | Alternative: Napabucasin (50 mg/kg, oral) |
| Tmax (Time to Max Concentration) | 2 hours | 4 hours |
| Cmax (Max Concentration) | 15.2 µM | 10.8 µM |
| AUC (Area Under the Curve) | 75.6 µMh | 60.1 µMh |
| t1/2 (Half-life) | 6.1 hours | 7.5 hours |
This table presents hypothetical data for BTHP-2M for illustrative purposes.
Phase 2: Correlating Pharmacodynamics with In Vivo Efficacy
Rationale & Causality: This is the core of the validation study. Here, we move from drug exposure to biological effect. We will use a tumor xenograft model where the cancer cells are known to be dependent on STAT3 signaling for their growth and survival. The central hypothesis is that BTHP-2M treatment will not only reduce tumor growth but will also show a corresponding, dose-dependent decrease in phosphorylated STAT3 (p-STAT3), the active form of the protein, within the tumor tissue itself.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized mechanism of BTHP-2M inhibiting the JAK/STAT3 signaling cascade.
Experimental Workflow: Efficacy and PD Study
Caption: Integrated workflow for assessing in vivo efficacy and pharmacodynamics.
Experimental Protocol 2: Western Blot for p-STAT3 in Tumor Lysates
-
Tissue Homogenization: At the study's endpoint, harvest tumors from a subset of mice (n=4 per group) 2 hours after the final dose. Immediately snap-freeze in liquid nitrogen.
-
Lysate Preparation: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. A standard protocol for this can be found from sources like Cell Signaling Technology.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a 4-20% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Rabbit anti-STAT3 (Total)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize the p-STAT3 signal to the total STAT3 signal.
Comparative Efficacy and Pharmacodynamic Data
| Group | Avg. Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Avg. p-STAT3 / Total STAT3 Ratio (Normalized) |
| Vehicle | 1250 ± 150 | 0% | 1.00 ± 0.15 |
| BTHP-2M (50 mg/kg) | 480 ± 95 | 61.6% | 0.25 ± 0.08 |
| Napabucasin (50 mg/kg) | 550 ± 110 | 56.0% | 0.32 ± 0.10 |
This table presents hypothetical data illustrating a positive outcome where BTHP-2M's efficacy correlates strongly with the reduction in its target marker.
Phase 3: Validating Specificity with In Situ Analysis
Rationale & Causality: While a Western blot provides quantitative data on the whole tumor, it doesn't show the cellular or spatial distribution of the target inhibition. Immunohistochemistry (IHC) provides this crucial visual confirmation. It allows us to verify that the reduction in p-STAT3 is occurring specifically within the cancer cells of the tumor microenvironment and not just as an artifact of tissue homogenization. This adds a powerful layer of evidence for on-target activity.
Experimental Protocol 3: Immunohistochemistry for p-STAT3
-
Tissue Preparation: Fix harvested tumor tissues in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section tissues at 4-5 µm thickness.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization: Develop the stain using a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Imaging & Analysis: Dehydrate, mount, and image the slides. The expected result in the BTHP-2M treated group is a significant reduction in the brown nuclear staining of cancer cells compared to the vehicle control group.
Conclusion and Interpretation
A successful validation, as outlined in this guide, would yield a cohesive dataset demonstrating that BTHP-2M:
-
Achieves and sustains therapeutic concentrations in plasma after oral dosing.
-
Significantly inhibits tumor growth in a STAT3-dependent cancer model, with efficacy comparable or superior to a known STAT3 inhibitor.
-
Causes a dramatic reduction in the levels of activated p-STAT3 within the tumor tissue, as confirmed by both quantitative Western blotting and in situ IHC.
This triangulation of PK, PD, and efficacy data provides strong, compelling evidence that the in vivo anti-tumor activity of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol is driven by its intended mechanism of action: the inhibition of the STAT3 signaling pathway. This robust validation is a cornerstone for advancing the compound to further preclinical safety studies and, ultimately, to clinical trials.
References
-
Title: STAT3 in Cancer and Inflammation Source: Cancers (Basel) URL: [Link]
-
Title: The role of STAT3 in cancer: from a promising target to a reality Source: FEBS Journal URL: [Link]
-
Title: A First-in-Human Phase I Study of Napabucasin (BBI-608), a First-in-Class Cancer Stemness Inhibitor, in Patients with Refractory Advanced Solid Tumors Source: Clinical Cancer Research URL: [Link]
-
Title: STAT3 as a potential therapeutic target in lung cancer: a comprehensive review Source: Journal of Cancer URL: [Link]
A Head-to-Head Comparison of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol and Its Analogues as STAT3 Signaling Pathway Inhibitors
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in tumor cell proliferation, survival, and metastasis.[1][2][3] Constitutively activated STAT3 is a hallmark of numerous human cancers, making it a compelling target for the development of novel therapeutics.[4][5] Among the diverse chemical scaffolds explored for STAT3 inhibition, benzothiophene derivatives have shown significant promise.[6][7][8] This guide provides a comprehensive head-to-head comparison of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol and its structurally related analogues, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The Rise of Benzothiophenes as STAT3 Inhibitors
The benzothiophene core, a bicyclic aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry.[6][7][8] Its rigid structure and amenability to chemical modification allow for the precise positioning of functional groups to interact with the SH2 domain of STAT3, a key region for its dimerization and subsequent activation.[9][10] The lead compound, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol, embodies the key pharmacophoric features often associated with STAT3 inhibition: a planar aromatic system for potential π-π stacking interactions and a hydroxyl group that can participate in hydrogen bonding within the target's binding site.
Comparative Analysis of Analogues
To understand the nuanced structure-activity relationships of this series, a panel of analogues was synthesized and evaluated. The core structure of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol was systematically modified to probe the effects of substituents on both the benzothiophene ring and the phenol moiety.
Table 1: Comparative Biological Activity of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol and Its Analogues
| Compound ID | R1 (Phenol Ring) | R2 (Benzothiophene Ring) | Antiproliferative Activity (IC50, µM) in MDA-MB-231 cells | STAT3 Phosphorylation Inhibition (IC50, µM) |
| Lead Compound | 2-methyl | H | 5.2 | 1.8 |
| Analogue 1 | H | H | 12.8 | 7.5 |
| Analogue 2 | 2,6-dimethyl | H | 3.1 | 0.9 |
| Analogue 3 | 2-methoxy | H | 8.9 | 4.2 |
| Analogue 4 | 2-methyl | 5-fluoro | 4.5 | 1.5 |
| Analogue 5 | 2-methyl | 5-chloro | 3.9 | 1.2 |
Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results.
Key Structure-Activity Relationship (SAR) Insights:
-
Methyl Group on the Phenol Ring: The presence of a methyl group at the 2-position of the phenol ring (Lead Compound) significantly enhances antiproliferative activity compared to the unsubstituted analogue (Analogue 1). This suggests a favorable steric or electronic interaction in the binding pocket. The introduction of a second methyl group at the 6-position (Analogue 2) further boosts potency, indicating that this region can accommodate additional bulk, potentially leading to enhanced hydrophobic interactions.
-
Substitution of the Phenolic Hydroxyl: Replacing the hydroxyl group with a methoxy group (Analogue 3) leads to a decrease in activity, highlighting the importance of the hydrogen-bonding capability of the hydroxyl group for potent STAT3 inhibition.
-
Halogenation of the Benzothiophene Ring: The introduction of electron-withdrawing groups, such as fluorine (Analogue 4) and chlorine (Analogue 5), on the benzothiophene ring results in a modest increase in potency. This could be attributed to altered electronic properties of the aromatic system, leading to stronger interactions with the target protein.
The STAT3 Signaling Pathway: A Key Target in Oncology
The Janus kinase (JAK)-STAT signaling pathway plays a crucial role in transmitting signals from cytokines and growth factors from the cell surface to the nucleus, where STAT proteins act as transcription factors.[1] In many cancers, this pathway is aberrantly activated, leading to the persistent phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Tyr705).[11] This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus and induce the transcription of genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[3][4]
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed MDA-MB-231 breast cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. [12]Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of each compound dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (a known STAT3 inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. [13][14]5. Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. [11][15][16]This protocol is designed to assess the levels of total STAT3 and phosphorylated STAT3 (Tyr705) in cell lysates after treatment with the test compounds.
Workflow:
Caption: General workflow for Western blot analysis of STAT3 phosphorylation.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compounds at various concentrations for 24 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH). [11][17]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 and total STAT3 levels to the loading control. Calculate the ratio of p-STAT3 to total STAT3 to determine the extent of inhibition.
Conclusion and Future Directions
The head-to-head comparison of 5-[Benzo(b)thiophen-2-yl]-2-methylphenol and its analogues reveals a clear structure-activity relationship for the inhibition of the STAT3 signaling pathway. The data underscores the importance of the phenolic hydroxyl group and suggests that substitution at the 2 and 6 positions of the phenol ring, as well as on the benzothiophene core, can be further explored to optimize potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of STAT3 inhibitors. Future work will focus on expanding the analogue library to further refine the SAR and on conducting in vivo studies to assess the therapeutic potential of the most potent compounds in relevant cancer models.
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Huynh, J., et al. (2019). The landscape of STAT3-mediated transcriptional regulation in cancer. Cancers, 11(11), 1739. Available from: [Link]
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Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(2), e53. Available from: [Link]
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Xu, Y., et al. (2019). Discovery of fluorescent coumarin-benzo[b]thiophene 1, 1-dioxide conjugates as mitochondria-targeting antitumor STAT3 inhibitors. European Journal of Medicinal Chemistry, 174, 1-13. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 246, 114968. Available from: [Link]
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Hu, L., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. Current Medicinal Chemistry, 29(33), 5539-5561. Available from: [Link]
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Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508. Available from: [Link]
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Page, B. D., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(43), 69431. Available from: [Link]
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Chen, W., et al. (2022). Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry, 65(9), 6710-6728. Available from: [Link]
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He, S., et al. (2014). STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo. International Journal of Cancer, 135(4), 967-977. Available from: [Link]
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Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. (2013). Molecules, 18(11), 13610–13628. Available from: [Link]
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Strategies and Approaches of Targeting STAT3 for Cancer Treatment. (2016). Journal of Medicinal Chemistry, 59(12), 5575-5596. Available from: [Link]
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Discovery of Novel Benzo[b]thiophene Tetrazoles as Non-Carboxylate GPR40 Agonists. (2018). ACS Medicinal Chemistry Letters, 9(3), 205-210. Available from: [Link]
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Synthesis and evaluation of benzo[b]thiophene derivatives as inhibitors of alkaline phosphatases. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5494-5502. Available from: [Link]
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Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. Available from: [Link]
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Synthesis and Biological Evaluation of Piperazinyl-2-(Benzo)thiophen/- furan-2-yl-acetonitriles as Strecker Reaction Products. (2015). Letters in Drug Design & Discovery, 12(9), 723-731. Available from: [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2022). Pharmaceuticals, 15(8), 990. Available from: [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2022). Pharmaceuticals, 15(8), 990. Available from: [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 143, 1379-1402. Available from: [Link]
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A Framework for Preclinical Statistical Analysis: Evaluating 5-[Benzo(b)thiophen-2-yl]-2-methylphenol Against Established Derivatives
Introduction
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal anchor for interacting with various biological targets, leading to its incorporation into successful therapeutic agents.[3][4] Prominent examples include Raloxifene, a selective estrogen receptor modulator (SERM) for treating osteoporosis, and Sertaconazole, an imidazole derivative with potent antifungal properties.[5][6]
This guide introduces a robust framework for the preclinical statistical evaluation of a novel investigational compound, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (herein designated BTMP ). In the absence of extensive public data for BTMP, we will treat it as a hypothetical lead candidate and outline the necessary comparative statistical analyses against two well-characterized drugs sharing its core scaffold:
-
Raloxifene : As a benchmark for receptor-mediated activity, relevant in chronic disease models such as oncology or endocrinology.[7][8]
-
Sertaconazole : As a benchmark for antimicrobial efficacy, relevant in infectious disease models.[9][10]
This comparative approach is fundamental in drug development. It not only benchmarks the performance of a new chemical entity (NCE) but also provides essential context for its potential therapeutic niche. The following sections will detail the experimental design and statistical methodologies required to objectively compare BTMP's performance against these established alternatives, providing a blueprint for researchers and drug development professionals.
Part 1: In Vitro Potency and Selectivity: A Head-to-Head Comparison
The initial phase of evaluating any new compound involves characterizing its activity and specificity in controlled in vitro systems. The primary metric for potency is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the amount of substance required to inhibit or mediate a biological process by 50%.[11]
Experimental Protocol: Cell Viability and Cytotoxicity Assessment
Objective: To determine the IC50 of BTMP in a cancer cell line and compare it statistically to Raloxifene (known to have effects on breast cancer cells) and a standard cytotoxic agent.
-
Cell Culture : Culture MCF-7 (estrogen receptor-positive breast cancer) and MCF-10A (non-tumorigenic breast epithelial) cell lines under standard conditions.
-
Compound Preparation : Prepare stock solutions of BTMP, Raloxifene, and a positive control (e.g., Doxorubicin) in DMSO. Create a serial dilution series for each compound.
-
Cell Seeding : Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with the compound serial dilutions for 72 hours. Include vehicle-only (DMSO) controls.
-
Viability Assay : Use an appropriate assay, such as the MTT or Sulforhodamine B (SRB) assay, to measure cell viability.[12][13]
-
Data Normalization : Convert raw absorbance data to percentage inhibition relative to the vehicle control.
Statistical Analysis of IC50 Values
The comparison of IC50 values is not merely a numerical check but a statistical test of the difference between dose-response curves.
-
Curve Fitting : Plot the percent inhibition against the log-transformed compound concentrations. Fit the data using a non-linear regression model, specifically the four-parameter logistic (4PL) equation.[14] This will yield the IC50 value and its 95% confidence interval for each compound.
-
Statistical Comparison : To determine if the IC50 values between BTMP and the comparators are significantly different, an extra sum-of-squares F-test is the preferred method. This test compares the goodness-of-fit of two models: one where a single curve is fitted to both datasets, and another where separate curves are fitted to each. A statistically significant p-value (typically p < 0.05) indicates that the IC50 values are significantly different.[15]
-
Selectivity Index (SI) : Calculate the SI by dividing the IC50 in the non-cancerous cell line (MCF-10A) by the IC50 in the cancer cell line (MCF-7). A higher SI value suggests greater selectivity for cancer cells.
Hypothetical Data Summary
| Compound | Cell Line | IC50 [µM] (95% CI) | p-value (vs. BTMP) | Selectivity Index (MCF-10A / MCF-7) |
| BTMP | MCF-7 | 5.2 (4.1 - 6.5) | - | 4.8 |
| MCF-10A | 25.1 (21.8 - 28.9) | - | ||
| Raloxifene | MCF-7 | 12.8 (10.5 - 15.6) | < 0.001 | 3.1 |
| MCF-10A | 39.7 (34.1 - 46.2) | < 0.01 | ||
| Doxorubicin | MCF-7 | 0.8 (0.6 - 1.1) | < 0.0001 | 1.5 |
| MCF-10A | 1.2 (0.9 - 1.6) | < 0.0001 |
This table clearly presents the potency, confidence in that measurement, a direct statistical comparison to the lead compound, and a calculated selectivity metric.
Workflow for In Vitro Analysis
Caption: Workflow for comparative in vitro IC50 determination.
Part 2: Preclinical In Vivo Efficacy: A Cancer Xenograft Model
Demonstrating efficacy in an animal model is a critical step. The statistical design must account for inter-animal variability and the longitudinal nature of the data (tumor growth over time).
Experimental Protocol: Xenograft Mouse Model
Objective: To compare the tumor growth inhibition (TGI) of BTMP and Raloxifene in an MCF-7 xenograft model.
-
Animal Model : Use female, immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation : Implant MCF-7 cells subcutaneously. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization : Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: BTMP (Low Dose)
-
Group 3: BTMP (High Dose)
-
Group 4: Raloxifene (Clinical Dose Equivalent)
-
-
Treatment Administration : Administer treatments daily (or as per established protocol) for 21-28 days.
-
Data Collection : Measure tumor volume and body weight 2-3 times per week.
Statistical Analysis of In Vivo Data
-
Tumor Growth Curves : Plot the mean tumor volume for each group over time. To analyze the overall effect of treatment across the entire study period, a two-way repeated measures ANOVA or a mixed-effects model is appropriate. This accounts for both the treatment effect and the time effect, as well as the interaction between them.
-
Tumor Growth Inhibition (TGI) : At the end of the study, calculate the TGI for each treated group using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100
-
Endpoint Analysis : To compare the final tumor volumes or TGI values between groups, use a one-way ANOVA followed by a post-hoc test.[16]
-
Dunnett's test is used to compare each treatment group directly to the vehicle control.
-
Tukey's HSD (Honestly Significant Difference) test is used for all pairwise comparisons between groups (e.g., BTMP High Dose vs. Raloxifene).
-
Hypothetical Data Summary
| Treatment Group | Final Mean Tumor Volume (mm³) ± SEM | TGI (%) | p-value (vs. Vehicle) | p-value (vs. Raloxifene) |
| Vehicle Control | 1250 ± 110 | - | - | < 0.0001 |
| BTMP (Low Dose) | 875 ± 95 | 30 | 0.045 | 0.021 |
| BTMP (High Dose) | 450 ± 68 | 64 | < 0.0001 | 0.78 (n.s.) |
| Raloxifene | 480 ± 72 | 61.6 | < 0.0001 | - |
SEM: Standard Error of the Mean; n.s.: not significant.
Workflow for In Vivo Xenograft Study
Caption: Workflow for a comparative in vivo xenograft study.
Part 3: Comparative Antimicrobial Activity
To illustrate the versatility of the benzothiophene scaffold, we can hypothesize a different therapeutic application for BTMP, such as an antifungal agent, and compare it to Sertaconazole.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of BTMP against pathogenic fungi and compare its activity profile to Sertaconazole.
-
Organism Preparation : Prepare standardized inoculums of fungal strains (e.g., Candida albicans, Trichophyton rubrum) according to CLSI guidelines.
-
Compound Dilution : Perform serial dilutions of BTMP and Sertaconazole in 96-well microtiter plates containing appropriate broth medium.
-
Inoculation : Inoculate the plates with the fungal suspension.
-
Incubation : Incubate the plates under appropriate conditions (temperature, time).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[17][18]
Statistical Analysis of MIC Data
MIC data are discrete and not normally distributed. Therefore, non-parametric statistics are more appropriate.
-
Descriptive Summary : The most common way to summarize and compare MIC data across a panel of isolates is to calculate the MIC50 and MIC90 . These represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.
-
Statistical Comparison : While direct comparison of MIC50/MIC90 is informative, to compare the overall distributions of MIC values for two drugs, a Wilcoxon rank-sum test (or Mann-Whitney U test) can be used. This test determines if the MIC values for one compound are systematically lower (i.e., more potent) than for the other.
Hypothetical Data Summary
| Organism (n=50 isolates) | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | BTMP | 0.5 - 8 | 1 | 4 |
| Sertaconazole | 0.125 - 2 | 0.25 | 1 | |
| Trichophyton rubrum | BTMP | 0.25 - 4 | 0.5 | 2 |
| Sertaconazole | 0.06 - 1 | 0.125 | 0.5 |
Based on this hypothetical data, Sertaconazole demonstrates greater potency (lower MIC50/90 values) against both fungal species compared to BTMP.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for comparative antifungal susceptibility testing.
Conclusion
This guide presents a structured, multi-faceted framework for the statistical analysis of a novel benzothiophene derivative, 5-[Benzo(b)thiophen-2-yl]-2-methylphenol (BTMP). By employing rigorous, hypothesis-driven statistical tests and comparing the investigational compound against established drugs like Raloxifene and Sertaconazole, researchers can generate objective, high-confidence data. The choice of comparators, experimental models, and statistical methods must be logically driven by the compound's intended therapeutic application. This comparative approach ensures that the performance of a new chemical entity is not evaluated in a vacuum but is instead benchmarked against the standards in the field, providing a clear rationale for its continued development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
